molecular formula C11H16Cl4N2 B8178484 1-(3,4-Dichlorobenzyl)piperazine dihydrochloride

1-(3,4-Dichlorobenzyl)piperazine dihydrochloride

Cat. No.: B8178484
M. Wt: 318.1 g/mol
InChI Key: ZTBXCKCIEZGGJY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl4N2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group, and it is commonly used in the form of its dihydrochloride salt .

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and 3,4-dichlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Piperazine is reacted with 3,4-dichlorobenzyl chloride in an appropriate solvent like acetonitrile or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure 1-(3,4-Dichlorobenzyl)piperazine.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the benzyl group is substituted with other functional groups. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)piperazine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2,4-Dichlorobenzyl)piperazine, 1-(2,6-Dichlorobenzyl)piperazine, and 1-(4-Methoxybenzyl)piperazine share structural similarities.

    Uniqueness: The presence of the 3,4-dichlorobenzyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.2ClH/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBXCKCIEZGGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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